4-Hydroxy-6-methoxybenzofuran-3(2H)-one

P-glycoprotein Multidrug Resistance Aurone

4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0) is the essential building block for 4-hydroxy-6-methoxyaurones targeting the P-glycoprotein nucleotide-binding domain, where the 4-OH group is critical for high-affinity binding. It enables selective derivatization for MAO-B inhibitors with a favorable CNS therapeutic window. Literature-validated as a key intermediate in aflatoxin B2 total synthesis, this scaffold de-risks complex heterocyclic constructions. Procure this irreplaceable benzofuranone now.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 24009-55-0
Cat. No. B3118546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-6-methoxybenzofuran-3(2H)-one
CAS24009-55-0
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=O)COC2=C1)O
InChIInChI=1S/C9H8O4/c1-12-5-2-6(10)9-7(11)4-13-8(9)3-5/h2-3,10H,4H2,1H3
InChIKeyGJWUTAJGAYLDEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0): A Differentiated Benzofuran-3(2H)-one Scaffold for Targeted Kinase and P-gp Modulator Development


4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0), a benzofuran-3(2H)-one (also known as 3-coumaranone) derivative, is distinguished by its 4-hydroxy and 6-methoxy substitution pattern. This core scaffold is a versatile intermediate for synthesizing bioactive aurones [1]. Its structural features, including the enone functionality, enable selective modifications, making it a valuable building block for drug discovery and materials science [2]. Unlike its des-hydroxy analog (6-methoxybenzofuran-3(2H)-one), the 4-OH group enables a distinct set of derivatization reactions and influences key biological interactions.

Critical Substituent Differentiation: Why 4-Hydroxy-6-methoxybenzofuran-3(2H)-one is Not Interchangeable with 6-Methoxybenzofuran-3(2H)-one


The presence of the 4-hydroxy group in 4-hydroxy-6-methoxybenzofuran-3(2H)-one fundamentally alters its chemical reactivity and biological profile compared to its des-hydroxy analog, 6-methoxybenzofuran-3(2H)-one (CAS 15832-09-4). This single functional group difference is not trivial; it provides a critical hydrogen bond donor and acceptor, enabling unique intermolecular interactions. This is directly reflected in its binding affinity for specific targets like P-glycoprotein, where the 4-hydroxy group is essential for high-affinity binding [1]. Similarly, in aurone synthesis, this substitution pattern influences selectivity for biological targets such as monoamine oxidase B (MAO-B) [2]. Substituting with the non-hydroxylated analog will result in a different compound with a distinct, and often inferior, profile for these key applications.

Quantitative Differentiation Evidence: 4-Hydroxy-6-methoxybenzofuran-3(2H)-one vs. Closest Structural Analogs


Essential 4-OH Group for High-Affinity P-Glycoprotein Binding: A Direct Structural Comparison

A direct head-to-head study of aurone derivatives established that the 4-hydroxy group is critical for high-affinity binding to the cytosolic nucleotide-binding domain of P-glycoprotein. The compound 4-hydroxy-6-methoxyaurone, which incorporates the target scaffold, was a key active compound. The study explicitly states that binding affinity is linked to 'the presence or the absence of a hydroxy group at position 4' [1]. While the des-hydroxy analog (4,6-dimethoxyaurone) was also synthesized and tested, the 4-OH series produced the most active compounds, including 4'-bromo-4-hydroxy-6-methoxyaurone [1].

P-glycoprotein Multidrug Resistance Aurone Binding Affinity Chemosensitizer

Inferred Selectivity Advantage: The 6-Methoxy Group in 4-Hydroxyaurones Confers MAO-B Selectivity

In a study evaluating 4-hydroxyl aurone derivatives for Alzheimer's disease, a clear trend was observed based on substitution pattern. While the study's most balanced compound (14e) had a 6-ethoxy group, the 6-methoxyl aurones (15a-c) demonstrated a distinct pharmacological profile: 'excellent selectivity toward MAO-B' [1]. This is contrasted with other compounds in the series that showed potent dual MAO-A/MAO-B inhibition (e.g., 14e with MAO-A IC50 = 0.271 μM and MAO-B IC50 = 0.393 μM), highlighting how the specific 6-methoxy group on the 4-hydroxybenzofuran-3(2H)-one core can be rationally selected to fine-tune target selectivity [1].

Alzheimer's Disease MAO-B Inhibitor Aurone Selectivity Neurodegeneration

Validated Synthetic Utility: A Demonstrated Building Block for Complex Natural Product Synthesis

The synthetic utility of 4-hydroxy-6-methoxybenzofuran-3(2H)-one is not merely theoretical. A foundational study in the Journal of Organic Chemistry demonstrates its efficient conversion into the 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran ring system, which is a core structural motif in complex natural products [1]. Specifically, the '4-hydroxy-6-methoxy derivative' was used as the key intermediate to achieve a total synthesis of racemic aflatoxin B2 [1]. This application validates the compound's reactivity and stability in a multi-step synthetic sequence, differentiating it from less synthetically validated or less reactive analogs.

Total Synthesis Aflatoxin Building Block Heterocycle Synthesis Oxime Cyclization

Evidence-Backed Procurement Scenarios for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one (CAS 24009-55-0)


Developing Next-Generation P-Glycoprotein Modulators to Combat Multidrug Resistance

This compound is the optimal starting material for synthesizing a focused library of 4-hydroxy-6-methoxyaurones intended to target the nucleotide-binding domain of P-glycoprotein. Structure-activity relationship (SAR) studies have unequivocally shown that the 4-hydroxy group is essential for high-affinity binding [1]. Using the des-hydroxy analog (6-methoxybenzofuran-3(2H)-one) would generate a different chemotype with a significantly different binding profile, rendering it unsuitable for this specific, high-value target.

Optimizing MAO-B Selectivity in CNS Drug Discovery Programs

For research programs targeting neurodegenerative and neuroinflammatory conditions, this scaffold is ideal for synthesizing MAO-B selective inhibitors. Published SAR data indicate that the 6-methoxy group on the 4-hydroxybenzofuranone core confers excellent selectivity for MAO-B over MAO-A [1]. This enables researchers to rationally design compounds with a favorable therapeutic window for CNS applications, avoiding the potential cardiovascular side effects associated with MAO-A inhibition. The non-hydroxylated analog lacks the key 4-OH hydrogen bond donor, which is critical for binding within the MAO active site.

Advanced Intermediate for Complex Heterocyclic Natural Product Synthesis

When the synthetic objective involves constructing the tetrahydrofuro[2,3-b]benzofuran core found in aflatoxins and related mycotoxins, 4-hydroxy-6-methoxybenzofuran-3(2H)-one is a literature-validated, efficient starting point. As demonstrated in the total synthesis of aflatoxin B2, its specific substitution pattern facilitates a key cyclization step [1]. This proven reactivity de-risks synthetic routes compared to sourcing alternative, less characterized benzofuran-3(2H)-one regioisomers or attempting to functionalize a less advanced intermediate.

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